molecular formula C11H14N2 B13045943 3-Amino-3-(3,5-dimethylphenyl)propanenitrile

3-Amino-3-(3,5-dimethylphenyl)propanenitrile

Cat. No.: B13045943
M. Wt: 174.24 g/mol
InChI Key: MEFKFTAICBLCCZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2. It is characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dimethylphenyl)propanenitrile typically involves the reaction of 3,5-dimethylbenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dimethylphenyl)propanenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3,5-dimethylphenyl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3,5-dimethylphenyl)butanenitrile
  • 3-Amino-3-(3,5-dimethylphenyl)pentanenitrile
  • 3-Amino-3-(3,5-dimethylphenyl)hexanenitrile

Uniqueness

3-Amino-3-(3,5-dimethylphenyl)propanenitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and nitrile functional groups. This combination of features imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-amino-3-(3,5-dimethylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKFTAICBLCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CC#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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